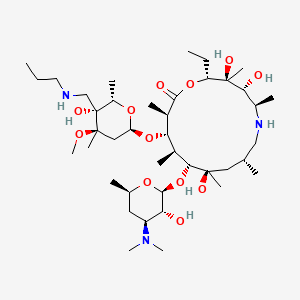

Tulathromycin A Diastereomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tulathromycin A diastereomer is a macrolide antibiotic primarily used in veterinary medicine to treat respiratory diseases in cattle and swine. It is a semi-synthetic compound derived from fermentation products and is known for its long duration of action . Tulathromycin A is marketed under the trade name Draxxin by Pfizer Inc .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tulathromycin A involves several steps, starting from azithromycin A as the raw material. The process includes protecting the 2’-hydroxy and 6’-amino groups in azithromycin A using di-tert-butyl dicarbonate to obtain a double-protective azithromycin A . This is followed by Swern oxidation at the 4’'-hydroxy group . The process disclosed in WO2015014907A1 uses fewer steps due to a more direct route without prior protection of functional groups .

Industrial Production Methods

Industrial production of tulathromycin A typically involves large-scale fermentation followed by chemical modification. The fermentation process produces the initial macrolide structure, which is then chemically modified to produce tulathromycin A .

Análisis De Reacciones Químicas

Types of Reactions

Tulathromycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions

Oxidation: Swern oxidation is commonly used for the oxidation of the 4’'-hydroxy group.

Reduction: Standard reducing agents like sodium borohydride can be used for specific reductions.

Substitution: Various nucleophiles can be used for substitution reactions at different positions on the macrolide ring.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield tulathromycin A .

Aplicaciones Científicas De Investigación

Tulathromycin A is extensively used in veterinary medicine for treating respiratory diseases in cattle and swine . It has been studied for its pharmacokinetic and pharmacodynamic properties, showing high efficacy against common bacterial pathogens . Research has also explored its use in caprine species as an antimicrobial therapy . Additionally, tulathromycin A has been evaluated for its potential in treating other bacterial infections in various animal models .

Mecanismo De Acción

Tulathromycin A works by binding to the bacterial ribosomal RNA, inhibiting protein synthesis and thereby stopping bacterial growth . It is effective against a range of bacteria, including Mannheimia haemolytica, Pasteurella multocida, and Mycoplasma bovis . The compound’s long duration of action is partly due to its high tissue penetration and slow elimination .

Comparación Con Compuestos Similares

Similar Compounds

Azithromycin: Another macrolide antibiotic with a similar structure but different pharmacokinetic properties.

Erythromycin: An older macrolide antibiotic with a shorter duration of action.

Clarithromycin: A macrolide with a broader spectrum of activity but different pharmacokinetic profile.

Uniqueness

Tulathromycin A is unique due to its long duration of action, high tissue penetration, and efficacy against a broad range of respiratory pathogens in veterinary medicine . Its ability to be used in both cattle and swine makes it a versatile antibiotic in the field of veterinary medicine .

Propiedades

Fórmula molecular |

C41H79N3O12 |

|---|---|

Peso molecular |

806.1 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |

InChI |

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41-/m1/s1 |

Clave InChI |

GUARTUJKFNAVIK-GQOMQJQLSA-N |

SMILES isomérico |

CCCNC[C@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O |

SMILES canónico |

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)